2-Fluoro-5-hydroxy-4-methylbenzoic acid

Solubility Physicochemical Property Drug Formulation

Medicinal chemistry teams needing to reduce LogP of fluorinated aromatic cores: this tri-substituted benzoic acid features a 5-hydroxy group that lowers LogP by 0.67 units vs. 2-fluoro-4-methylbenzoic acid, addressing hERG binding and metabolic clearance risks. - Free carboxylic acid enables direct amide coupling; the phenol provides an orthogonal handle for late-stage diversification in parallel synthesis. - Available at ≥98% purity from multiple suppliers, with custom synthesis up to kg scale, de-risking process development from gram to kilogram quantities.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 870221-14-0
Cat. No. B1442689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-hydroxy-4-methylbenzoic acid
CAS870221-14-0
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C(=O)O)F
InChIInChI=1S/C8H7FO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)
InChIKeyHHMKFYPHQRSEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-hydroxy-4-methylbenzoic Acid: Technical Profile & Benchmarking


2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS 870221-14-0) is a tri-substituted aromatic carboxylic acid with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . Its structure features a fluorine atom at the 2-position, a hydroxyl group at the 5-position, and a methyl group at the 4-position on the benzoic acid core . This specific substitution pattern, particularly the fluorine in the ortho position relative to the carboxyl group, is a key structural attribute referenced in foundational patent literature [1]. The compound is characterized by a calculated density of 1.4±0.1 g/cm³, a boiling point of 362.1±42.0 °C, and a logP of 2.16 .

Ortho-fluoro, 5-hydroxy, 4-methyl pattern supports selective functionalization
Dual orthogonal reactivity (acid, phenol) enables parallel library synthesis
Multi-vendor kg-scale supply may reduce procurement risk

2-Fluoro-5-hydroxy-4-methylbenzoic Acid: Substitution Risk Assessment


This compound's specific substitution pattern—2-fluoro, 5-hydroxy, 4-methyl—confers a unique combination of physicochemical properties not found in simpler benzoic acid derivatives. The fluorine atom ortho to the carboxyl group is known to enhance metabolic stability and modulate acidity (pKa) in drug-like molecules [1]. Critically, the calculated solubility of 2.4 g/L at 25°C for this specific compound differs markedly from that of unsubstituted benzoic acid (approx. 3.4 g/L at 25°C) or 2-fluoro-4-methylbenzoic acid (lacking the 5-hydroxy group). Similarly, the presence of both a fluorine (electron-withdrawing) and a hydroxyl (electron-donating) group creates a distinct electronic environment on the ring, influencing reactivity in cross-coupling reactions . Generic substitution with a compound like 2-fluoro-4-methylbenzoic acid would eliminate the critical hydrogen-bonding and synthetic handle provided by the 5-hydroxy group, potentially derailing synthetic pathways or altering biological target engagement.

Replacing with 2-fluoro-4-methylbenzoic acid removes the 5-hydroxy group, eliminating a key hydrogen-bonding and synthetic handle.

Unsubstituted benzoic acid differs in solubility and pKa, potentially shifting solution-phase reaction behavior.

Simpler fluorobenzoic acids lack the dual orthogonal reactivity needed for late-stage diversification.

2-Fluoro-5-hydroxy-4-methylbenzoic Acid: Quantitative Differentiation Evidence


Aqueous Solubility vs. Benzoic Acid

The calculated aqueous solubility of 2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS 870221-14-0) is 2.4 g/L at 25°C . This value is approximately 30% lower than the reported solubility of unsubstituted benzoic acid (3.4 g/L at 25°C [1]). This difference is attributable to the increased hydrophobic surface area and altered electronic density conferred by the fluorine and methyl substituents.

Solubility vs. Benzoic Acid
Reported
2.4 g/L vs. 3.4 g/L (~30% lower)
May influence precipitation risk in aqueous-based assays
Calculated value at 25 °C; experimental confirmation advised
Solubility Physicochemical Property Drug Formulation Preclinical Development

LogP vs. 2-Fluoro-4-methylbenzoic Acid

The calculated partition coefficient (LogP) for 2-Fluoro-5-hydroxy-4-methylbenzoic acid is 2.16 . In comparison, the structurally similar analog 2-Fluoro-4-methylbenzoic acid, which lacks the 5-hydroxy group, exhibits a higher LogP of 2.83 . This quantitative difference of ΔLogP = 0.67 represents a significant shift in lipophilicity.

LogP vs. 2-F-4-Me Analog
Data to verify
2.16 vs. 2.83 (Δ = -0.67)
Indicates lower lipophilicity; may affect partitioning in biological systems
Calculated logP; experimental measurement needed
Lipophilicity logP ADME Drug Design

Dual-Function Synthetic Building Block

The compound serves as a versatile intermediate for further diversification. The carboxylic acid group can be esterified or converted to amides. Critically, the 5-hydroxy group can be readily methylated, a key step in the synthesis of 2-fluoro-5-methoxy-4-methylbenzoic acid (CAS not specified) . This dual functionality—a free acid for coupling and a protected phenol for orthogonal deprotection—is a standard but essential feature for building more complex molecules.

Synthetic Handles
Class-level
3 modifiable groups
Enables orthogonal protection strategies for library synthesis
Class-level inference based on functional group analysis
Synthetic Chemistry Building Block C-C Coupling Functional Group Interconversion

Commercial Availability & Scalability

Multiple suppliers offer this compound at high purity (≥98%) and on scales ranging from grams to kilograms [1]. This contrasts with some niche analogs that may only be available from a single source or in limited research quantities. The availability from multiple vendors with established quality control (e.g., provision of COA, NMR, HPLC) and stated production scale [1] reduces supply chain risk and ensures consistency for larger projects.

Supply Scalability
Source review
kg scale, multi-vendor vs. single source
May reduce procurement risk for larger projects
Supplier-reported data; verify lot-specific COA
Supply Chain Custom Synthesis Scalability Procurement

2-Fluoro-5-hydroxy-4-methylbenzoic Acid: Application Scenarios


Lead Optimization: Lipophilicity & Metabolic Stability

This compound is an ideal procurement choice for medicinal chemistry teams seeking to lower the LogP of a fluorinated aromatic core. The evidence shows it has a LogP 0.67 units lower than its non-hydroxylated analog 2-fluoro-4-methylbenzoic acid. This property can be leveraged to reduce hERG binding, improve aqueous solubility, or decrease metabolic clearance in lead series where a 2-fluoro-4-methylphenyl group is present .

Orthogonal Diversification for Parallel Library Synthesis

The presence of three distinct functional groups (carboxylic acid, phenol, aryl fluoride) makes this compound a strategic choice for parallel synthesis efforts. The free acid allows for direct amide coupling to a scaffold, while the phenol can be orthogonally protected and deprotected for late-stage diversification, as demonstrated in the synthesis of its methyl ether derivative . This dual functionality is absent in simpler building blocks like 2-fluoro-4-methylbenzoic acid.

Process Chemistry & Scale-Up Feasibility

For projects requiring multi-gram to kilogram quantities, the availability of this compound from suppliers who guarantee high purity (≥98%) and support custom synthesis up to kg scale [1] makes it a viable candidate for process development. The compound's moderate solubility (2.4 g/L) and well-defined physical properties provide a defined starting point for developing robust synthetic routes and purification methods, mitigating scale-up risks.

Application
Selection Property
Validation Focus
Fluorinated scaffold logP tuning
Hydroxylated aromatic core with electron-donating group
Confirm logP shift and metabolic stability in lead series
Orthogonal library synthesis
Three distinct modifiable functional groups
Demonstrate orthogonal protection/deprotection sequence
Scale-up synthesis
Multi-vendor kg-scale availability and ≥98% purity
Assess batch-to-batch reproducibility and method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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